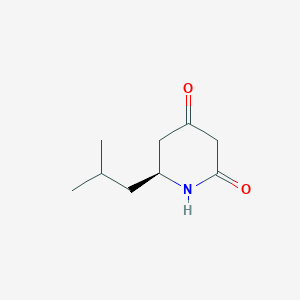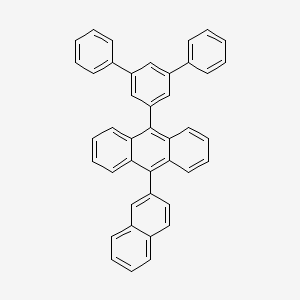
9-(3,5-Diphenylphenyl)-10-naphthalen-2-ylanthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(3,5-Diphenylphenyl)-10-naphthalen-2-ylanthracene is a novel organic compound that has garnered significant interest due to its unique structural properties and potential applications in various fields. This compound is part of the anthracene derivatives family, known for their photophysical and electrochemical properties. It is particularly noted for its high fluorescence yield, good thermal stability, and high glass transition temperature, making it a promising candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Vorbereitungsmethoden
The synthesis of 9-(3,5-Diphenylphenyl)-10-naphthalen-2-ylanthracene typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and is known for its mild reaction conditions and high functional group tolerance . The general procedure involves the reaction of 9-bromo-10-naphthalen-2-ylanthracene with 3,5-diphenylphenylboronic acid in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or dimethylformamide (DMF) at elevated temperatures .
Analyse Chemischer Reaktionen
9-(3,5-Diphenylphenyl)-10-naphthalen-2-ylanthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically leads to the formation of quinones or other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced anthracene derivatives.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can be performed on the aromatic rings of the compound.
Wissenschaftliche Forschungsanwendungen
9-(3,5-Diphenylphenyl)-10-naphthalen-2-ylanthracene has several scientific research applications:
Biology: The compound’s photophysical properties make it useful in fluorescence microscopy and other imaging techniques.
Medicine: Research is ongoing to explore its potential use in photodynamic therapy for cancer treatment.
Wirkmechanismus
The mechanism of action of 9-(3,5-Diphenylphenyl)-10-naphthalen-2-ylanthracene primarily involves its interaction with light. When exposed to light, the compound absorbs photons and transitions to an excited state. This excited state can then release energy in the form of fluorescence, making it useful in light-emitting applications. The molecular targets and pathways involved include the π-π* transitions within the anthracene core and the diphenylphenyl substituents, which enhance the compound’s photophysical properties .
Vergleich Mit ähnlichen Verbindungen
9-(3,5-Diphenylphenyl)-10-naphthalen-2-ylanthracene can be compared with other anthracene derivatives such as:
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield but has issues with crystallization in thin films.
2-Methyl-9,10-di(2′-naphthyl)anthracene (MADN): Exhibits high quantum yield and is used in OLEDs but has lower thermal stability compared to this compound.
9,10-Bis(3′,5′-diphenylphenyl)anthracene (MAM): Similar in structure but with different substituents, leading to variations in photophysical properties.
The uniqueness of this compound lies in its combination of high fluorescence yield, good thermal stability, and high glass transition temperature, making it a superior candidate for optoelectronic applications .
Eigenschaften
CAS-Nummer |
667940-32-1 |
|---|---|
Molekularformel |
C42H28 |
Molekulargewicht |
532.7 g/mol |
IUPAC-Name |
9-(3,5-diphenylphenyl)-10-naphthalen-2-ylanthracene |
InChI |
InChI=1S/C42H28/c1-3-13-29(14-4-1)34-26-35(30-15-5-2-6-16-30)28-36(27-34)42-39-21-11-9-19-37(39)41(38-20-10-12-22-40(38)42)33-24-23-31-17-7-8-18-32(31)25-33/h1-28H |
InChI-Schlüssel |
CRSUDLBICHVDAM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC7=CC=CC=C7C=C6)C8=CC=CC=C8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-propylquinolin-1-ium](/img/structure/B12529631.png)
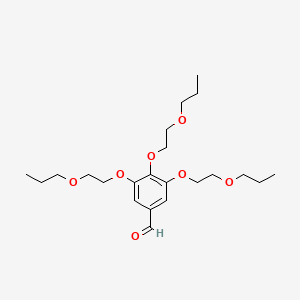
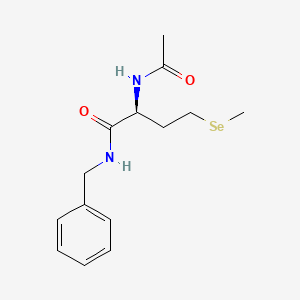
![Pyrazolo[1,5-a]pyrimidine-3-carboxamide,(5S)-N-[1-ethyl-1-(4-methylphenyl)propyl]-4,5,6,7-tetrahydro-7,7-dimethyl-5-phenyl-hydrochloride](/img/structure/B12529645.png)



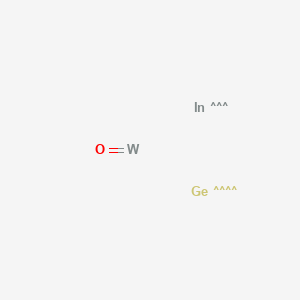

![([1,2'-Binaphthalen]-1'-yl)(naphthalen-1-yl)methanone](/img/structure/B12529674.png)
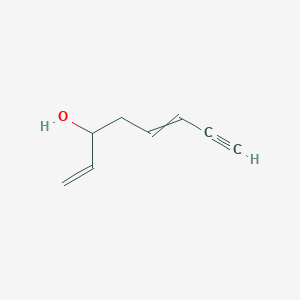
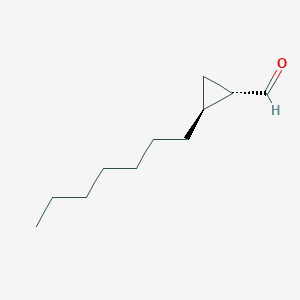
![1-[4-(4-Methylphenyl)phenyl]-3-nitrobenzene](/img/structure/B12529709.png)
